(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[45]decan-2-ylidene)carbamate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium Picosulfate: A related compound with similar structural features.
Methyl Benzoate: Another compound with a similar aromatic structure.
Vanillin Acetate: A compound with similar functional groups.
Uniqueness
(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate is unique due to its spirocyclic structure and the presence of both carbamate and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H25N3O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-3-phenyl-1,3-diazaspiro[4.5]dec-1-en-2-yl)carbamate |
InChI |
InChI=1S/C19H25N3O3/c1-18(2,3)25-17(24)20-16-21-19(12-8-5-9-13-19)15(23)22(16)14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3,(H,20,21,24) |
InChI Key |
FHJJCBHHUHUAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCCCC2)C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.